molecular formula C15H13ClF2N2O3 B2999373 6-Chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-2-carboxamide CAS No. 1436304-59-4

6-Chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-2-carboxamide

Cat. No.: B2999373
CAS No.: 1436304-59-4
M. Wt: 342.73
InChI Key: CCNWREOUVKPDRY-UHFFFAOYSA-N
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Description

6-Chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-2-carboxamide is a synthetic small molecule characterized by a pyridine core substituted with a chloro group at the 6-position and a carboxamide group at the 2-position. The carboxamide nitrogen is further functionalized with a 3-(3,4-difluorophenoxy)-2-hydroxypropyl side chain. The fluorine atoms may enhance metabolic stability and binding affinity, while the hydroxypropyl group could improve solubility .

Properties

IUPAC Name

6-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF2N2O3/c16-14-3-1-2-13(20-14)15(22)19-7-9(21)8-23-10-4-5-11(17)12(18)6-10/h1-6,9,21H,7-8H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNWREOUVKPDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=O)NCC(COC2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(S)-6-Chloro-N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide

This compound, disclosed in EP 4 219 465 A2 (2023), shares a similar chloro-carboxamide backbone but differs critically in its heterocyclic core and substituent groups (Table 1).

Structural Differences

  • Core Heterocycle : The target compound features a pyridine ring, whereas the comparator uses a pyrimidine ring. Pyrimidine’s additional nitrogen atom may enhance hydrogen-bonding interactions with biological targets but reduce lipophilicity compared to pyridine.
  • Substituent Groups: The target compound’s 3,4-difluorophenoxy group contrasts with the comparator’s 3,4-dihydroisoquinolinyl group.
  • Stereochemistry : The comparator specifies an (S)-configuration at the hydroxypropyl chain, whereas stereochemical details are unspecified for the target compound. Enantiomeric purity could significantly influence pharmacokinetics .

Hypothetical Property Comparisons

Property Target Compound Comparator Compound
Core Structure Pyridine-2-carboxamide Pyrimidine-4-carboxamide
Substituent 3,4-Difluorophenoxy 3,4-Dihydroisoquinolin-2(1H)-yl
Predicted LogP ~2.8 (moderate lipophilicity) ~3.5 (higher lipophilicity)
Solubility (aq., mg/mL) ~0.15 (low due to fluorinated aryl) ~0.05 (lower due to bicyclic amine)
Metabolic Stability High (fluorine shields degradation) Moderate (bicyclic amine may oxidize)

Functional Implications

  • Target Binding : The pyrimidine core in the comparator may engage in additional hydrogen bonding, favoring kinases with polar active sites. Conversely, the pyridine core in the target compound might better accommodate hydrophobic pockets.
  • Pharmacokinetics: The comparator’s dihydroisoquinolinyl group could enhance blood-brain barrier penetration, making it more suitable for CNS targets. The target compound’s fluorine atoms may prolong half-life by resisting cytochrome P450-mediated oxidation.

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